molecular formula C13H13N3O6 B559585 6-((2,4-Dinitrophenyl)amino)hexanoic acid CAS No. 10466-72-5

6-((2,4-Dinitrophenyl)amino)hexanoic acid

Cat. No. B559585
CAS RN: 10466-72-5
M. Wt: 297.26 g/mol
InChI Key: ZYUWUKIAUDIXCQ-UHFFFAOYSA-N
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Description

6-((2,4-Dinitrophenyl)amino)hexanoic acid (6-DNPHA), also known as 6-dinitrophenylhexanoic acid, is an organic compound that is often used in scientific research. It is a synthetic derivative of hexanoic acid, an unsaturated fatty acid found in many foods. 6-DNPHA is a useful tool for studying the mechanisms of action of various biological systems and is used to study the effects of drugs and toxins on the body. In

Scientific Research Applications

  • Fluorescence Quenching Properties : Dinitrophenols, including 6-((2,4-Dinitrophenyl)amino)hexanoic acid, have properties that can quench the fluorescence of tryptophan. This property is useful in studying their toxicity and interaction with biological molecules (Dumitraş Huţanu & Pintilie, 2013).

  • Chromatographic Separation : In micellar liquid chromatography, aliphatic carboxylic acids, including 6-((2,4-Dinitrophenyl)amino)hexanoic acid, have been used as modifiers. This technique is particularly useful for the separation of dinitrophenyl derivatives of amino acids (Boichenko et al., 2007).

  • Peptide and Azapeptide Coupling Agent : 6-((2,4-Dinitrophenyl)amino)hexanoic acid functions in the activation of amines, forming derivatives suitable for condensation with N-protected amino acids. This application is significant in the synthesis of peptides and related compounds (Hamilton, 2001).

  • DNA Sequencing and Protecting Group : This compound has been developed as a fluorescent probe attached to the amino function, useful in DNA sequencing methods and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).

  • Synthesis of Novel Quinoline Derivatives : In the synthesis of novel quinoline derivatives and related heterocycles, derivatives of 6-((2,4-Dinitrophenyl)amino)hexanoic acid have been utilized. These compounds have potential applications in pharmaceuticals and materials science (Gok et al., 2014).

  • Hydrophobic, Flexible Structural Element : This compound is noted for its role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It is also often used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Corrosion Inhibitors : Schiff's bases derived from this compound have been evaluated as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency and potential industrial applications (Gupta et al., 2016).

properties

IUPAC Name

6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUWUKIAUDIXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146636
Record name 6-N-(2,4-Dinitrophenyl)aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,4-Dinitrophenyl)amino)hexanoic acid

CAS RN

10466-72-5
Record name Dinitrophenyl-ε-aminocaproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10466-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-N-(2,4-Dinitrophenyl)aminohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10466-72-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-N-(2,4-Dinitrophenyl)aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Senaratne, P Sengupta, V Jakubek, D Holowka… - pstorage-acs-6854636.s3 …
Tetra (ethylene glycol),(PEG4), 6 [(2, 4-dinitrophenyl) amino]-hexanoic acid (DNP caproic acid), 16-mercaptohexadecanoic acid and diisoproplycarbodiimide (DIPC) were obtained from …
SC Blanchard, D Fourmy, RG Eason, JD Puglisi - Biochemistry, 1998 - ACS Publications
Through an affinity chromatography based modification-interference assay, we have identified chemical groups within Escherichia coli 16S ribosomal RNA sequence that are required …
Number of citations: 71 pubs.acs.org
T Kohno, E Ishikawa, H Katsumaru… - Journal of clinical …, 1991 - Wiley Online Library
A novel enzyme immunoassay (immune complex transfer enzyme immunoassay) for anti‐thyroglobulin IgG using β‐D‐galactosidase from Escherichia coli label was reported previously…
Number of citations: 20 onlinelibrary.wiley.com
JW Hong, KH Chung, HC Yoon - Analyst, 2008 - pubs.rsc.org
An application of a novel polymer microfluidic chip for sample exchange via natural capillary forces for immuno-analysis is described. The microfluidic device was designed to achieve …
Number of citations: 14 pubs.rsc.org
S Boonyarattanakalin - 2006 - etda.libraries.psu.edu
Receptors on the surface of mammalian cells function as sensors and mediators of uptake of specific ligands in the extracellular environment. These biomolecules reside on the cellular …
Number of citations: 0 etda.libraries.psu.edu
RS King, PA Newmark - BMC developmental biology, 2013 - Springer
Background The freshwater planarian Schmidtea mediterranea has emerged as a powerful model for studies of regenerative, stem cell, and germ cell biology. Whole-mount in situ …
Number of citations: 271 link.springer.com
I Mohammed, SE Hampton, L Ashall… - Bioorganic & medicinal …, 2016 - Elsevier
Ras converting enzyme 1 (Rce1) is an endoprotease that catalyzes processing of the C-terminus of Ras protein by removing -aaX from the CaaX motif. The activity of Rce1 is crucial for …
Number of citations: 54 www.sciencedirect.com
L Treccani, TY Klein, F Meder, K Pardun, K Rezwan - Acta biomaterialia, 2013 - Elsevier
Surface functionalization has become of paramount importance and is considered a fundamental tool for the development and design of countless devices and engineered systems for …
Number of citations: 307 www.sciencedirect.com
JE Goldberg - 1998 - search.proquest.com
Synthetic peptides corresponding to HLA-B2702 $\alpha\sb1 $ alpha helix, amino acids 75-84 (RENLRIALRY) were found to inhibit in vitro cytotoxicity. Subsequent analysis of repeat …
Number of citations: 4 search.proquest.com
SC Blanchard - 2002 - search.proquest.com
The ribosome is a two subunit ribonucleoprotein particle that catalyzes protein synthesis. This process, translation, is central to expression of genetic information, is highly regulated, …
Number of citations: 2 search.proquest.com

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